molecular formula C23H27N3O5S2 B2528435 Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865197-42-8

Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2528435
M. Wt: 489.61
InChI Key: KJOGDUZPUKMTFT-VHXPQNKSSA-N
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Description

The compound , Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate, is a complex molecule that appears to be derived from benzothiazole-based structures. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are known for their diverse range of biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in the literature. For instance, alkyl 2-(2-benzothiazolylsulfinyl)acetates have been utilized as synthetic reagents in the sulfinyl-Knoevenagel reaction with various aldehydes to produce 4-hydroxyalk-2-enoates, which are prevalent in biologically active natural products and serve as valuable building blocks for the synthesis of chiral compounds . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite intricate, as demonstrated by the X-ray structure analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This compound features a slightly warped ring system with an exocyclic carbonyl group and a methyl ester group. The sulfur atom in the molecule participates in π-bonding, which can influence the overall electronic structure of the molecule. While the exact molecular structure of the compound is not provided, it is likely to exhibit similar complex features, including a warped ring system and involvement of sulfur in π-bonding.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. The paper on alkyl 2-(2-benzothiazolylsulfinyl)acetates suggests that these compounds can undergo Knoevenagel reactions, which are condensation reactions between aldehydes and active methylene compounds. The reaction mechanism for the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate involves an initial Michael addition followed by ring closure . These reactions highlight the potential reactivity of the benzothiazole moiety in various synthetic applications.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate, they do provide insights into related compounds. For example, the crystal structure of a related compound suggests that the physical properties such as crystal packing and bond lengths can be influenced by the molecular conformation and the presence of different functional groups . The chemical properties, such as reactivity and stability, can be inferred from the reactivity patterns observed in similar benzothiazole derivatives .

Scientific Research Applications

Green Synthesis and Catalysis

The study by Davoodnia et al. (2010) introduces a green, one-pot, solvent-free synthesis approach using a Brønsted acidic ionic liquid as a novel and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This method highlights the environmental benefits and efficiency of using ionic liquids in chemical synthesis processes, potentially applicable to compounds like Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate (Davoodnia et al., 2010).

Molecular Modelling and Drug Design

Ali et al. (2012) explored the design, synthesis, and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors, demonstrating the compound's relevance in developing treatments for diabetic complications. This study showcases the potential of structurally similar compounds in drug design and their biological significance (Ali et al., 2012).

Organic Synthesis Applications

Research by Du et al. (2012) highlighted the utility of alkyl 2-(2-benzothiazolylsulfinyl)acetates in organic synthesis, particularly for creating 4-hydroxyalk-2-enoates via sulfinyl-Knoevenagel reaction. This illustrates the compound's role as a reagent in synthesizing structures prevalent in biologically active natural products and chiral compounds, underlining its importance in organic synthesis (Du et al., 2012).

Antimicrobial and Antitumor Activities

The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes by Mishra et al. (2019) demonstrated good antimicrobial activity against various bacterial strains. This research suggests the potential of similar compounds in antimicrobial and possibly antitumor applications (Mishra et al., 2019).

properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-25(3)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(15-21(27)31-4)19-12-7-16(2)14-20(19)32-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOGDUZPUKMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

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